5-Fluoro-3-(2-formylphenyl)benzoic acid is an organic compound characterized by its unique molecular structure, which includes a fluorine atom and a formyl group attached to a benzoic acid backbone. Its molecular formula is . This compound is classified under the category of benzoic acid derivatives, which are widely used in various fields of chemistry and biology due to their reactivity and biological activity.
5-Fluoro-3-(2-formylphenyl)benzoic acid is derived from benzoic acid, where a fluorine atom is substituted at the 5-position of the benzene ring and a formyl group is substituted at the 3-position. This compound can be sourced from chemical suppliers or synthesized in laboratory settings using established organic synthesis techniques. Its classification as a benzoic acid derivative positions it within a larger family of aromatic carboxylic acids, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
The synthesis of 5-Fluoro-3-(2-formylphenyl)benzoic acid typically involves multi-step organic reactions. One prevalent method includes the Suzuki-Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds through the reaction of aryl halides with boronic acids in the presence of palladium catalysts.
The molecular structure of 5-Fluoro-3-(2-formylphenyl)benzoic acid features:
The compound has a melting point range of approximately 200-205 °C and exhibits moderate solubility in organic solvents such as ethanol and methanol. Its structural representation can be depicted using various chemical notation systems including SMILES and InChI formats:
C1=CC(=CC=C1C=O)C2=C(C=CC(=C2)C(=O)O)F
InChI=1S/C14H11F O3/c15-13-6-5-11(14(17)18)7-12(13)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18)
5-Fluoro-3-(2-formylphenyl)benzoic acid can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 5-Fluoro-3-(2-formylphenyl)benzoic acid involves its interactions with biological targets:
5-Fluoro-3-(2-formylphenyl)benzoic acid has several scientific uses:
This compound's versatility makes it valuable across multiple scientific disciplines, contributing to ongoing research in chemistry and biology.
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: